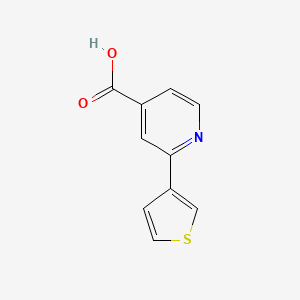

2-(Thiophen-3-YL)isonicotinic acid

CAS No.: 893723-63-2

Cat. No.: VC2017472

Molecular Formula: C10H7NO2S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893723-63-2 |

|---|---|

| Molecular Formula | C10H7NO2S |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 2-thiophen-3-ylpyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) |

| Standard InChI Key | BOZGVVVDIQBTDY-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C(=O)O)C2=CSC=C2 |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)C2=CSC=C2 |

Introduction

2-(Thiophen-3-YL)isonicotinic acid is a heterocyclic compound characterized by the presence of a thiophene ring linked to an isonicotinic acid moiety. It is classified as an aromatic compound, specifically a nitrogen-containing heterocycle, which makes it relevant in the synthesis of various pharmaceuticals and agrochemicals. The compound has garnered interest in fields such as medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Synthesis of 2-(Thiophen-3-YL)isonicotinic acid

The synthesis of this compound typically involves methods that form the thiophene ring followed by its attachment to the isonicotinic acid structure. A notable synthetic route is the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to yield aminothiophene derivatives. This reaction can be optimized in laboratory settings by adjusting conditions such as temperature and reaction time, often conducted under reflux in polar solvents like ethanol or acetonitrile.

Chemical Reactions and Applications

2-(Thiophen-3-YL)isonicotinic acid can participate in various chemical reactions, including oxidation and reduction. Common reagents for these reactions include hydrogen peroxide or m-chloroperbenzoic acid for oxidation, while catalytic hydrogenation or lithium aluminum hydride can be used for reduction. Substitution reactions may involve halogenating agents like bromine or chlorine.

Biological Activity

This compound primarily targets the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), inhibiting its activity and leading to a decrease in prostaglandin E2 levels. This is crucial in inflammatory responses, as it affects various biochemical pathways involved in pain and inflammation.

Research Findings and Applications

Research continues to explore the potential of 2-(Thiophen-3-YL)isonicotinic acid across several fields. Its interaction with mPGES-1 alters gene expression related to inflammatory processes, making it a subject of interest in medicinal chemistry for developing anti-inflammatory agents.

Data Table: Suppliers and Availability

| Supplier | Product Number | Availability |

|---|---|---|

| EvitaChem | EVT-410739 | Available for purchase |

| Ambeed | 893723-63-2 | In stock, inquire for details |

| Biosynth | TKB72363 | Quotation request available |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume